molecular formula C11H13FN4O2 B2518695 3-[1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one CAS No. 2380145-89-9

3-[1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one

Cat. No.: B2518695
CAS No.: 2380145-89-9
M. Wt: 252.249
InChI Key: BQGPDZQDOXPRBZ-UHFFFAOYSA-N
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Description

    Reagents: 5-Fluoropyrimidine and the pyrrolidine intermediate.

    Conditions: Often carried out in the presence of a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide (DMF).

  • Step 3: Formation of Oxazolidinone Ring

      Reagents: The fluoropyrimidine-pyrrolidine intermediate and a suitable cyclizing agent.

      Conditions: Cyclization is typically achieved through heating in the presence of a catalyst.

  • Industrial Production Methods

    Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 3-[1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one typically involves multi-step organic synthesis. One common route begins with the preparation of the pyrrolidine intermediate, which is then functionalized with a fluoropyrimidine moiety. The final step involves the formation of the oxazolidinone ring through cyclization reactions.

    • Step 1: Synthesis of Pyrrolidine Intermediate

        Reagents: Starting materials such as 1,4-diketones and amines.

        Conditions: Typically involves heating under reflux with a suitable solvent like ethanol or methanol.

    Chemical Reactions Analysis

    Types of Reactions

      Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

      Reduction: Reduction reactions can target the oxazolidinone ring, potentially opening it to form amines and alcohols.

    Common Reagents and Conditions

      Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

      Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

      Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

    Major Products

      Oxidation: Formation of N-oxides.

      Reduction: Formation of amines and alcohols.

      Substitution: Introduction of various functional groups leading to derivatives with potentially enhanced biological activity.

    Scientific Research Applications

    3-[1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one has a wide range of applications in scientific research:

      Chemistry: Used as a building block in the synthesis of more complex molecules.

      Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

      Medicine: Investigated for its potential as an antimicrobial, antiviral, or anticancer agent.

      Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

    Mechanism of Action

    The mechanism of action of 3-[1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The fluoropyrimidine moiety is known to interact with nucleic acids, potentially inhibiting DNA or RNA synthesis. The pyrrolidine ring can enhance binding affinity to protein targets, while the oxazolidinone ring may contribute to the compound’s stability and bioavailability.

    Comparison with Similar Compounds

    Similar Compounds

      5-Fluorouracil: A well-known chemotherapeutic agent with a similar fluoropyrimidine structure.

      Oxazolidinone Antibiotics: Such as linezolid, which also features an oxazolidinone ring and is used to treat bacterial infections.

      Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-diones, which are studied for their biological activities.

    Uniqueness

    3-[1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one is unique due to its combination of three distinct pharmacophores in one molecule

    Properties

    IUPAC Name

    3-[1-(5-fluoropyrimidin-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C11H13FN4O2/c12-8-5-13-10(14-6-8)15-2-1-9(7-15)16-3-4-18-11(16)17/h5-6,9H,1-4,7H2
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    BQGPDZQDOXPRBZ-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CN(CC1N2CCOC2=O)C3=NC=C(C=N3)F
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C11H13FN4O2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    252.24 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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